(S)-(+)-2-butanol is a highly pure, optically active secondary alcohol essential for asymmetric synthesis, chiral solvent applications, and stereospecific material design . Unlike standard aliphatic alcohols, its commercial and scientific value lies entirely in its defined stereocenter, providing a reliable chiral environment for inducing helicity in polymers, acting as a chiral probe for porous materials, and serving as a building block for enantiopure pharmaceuticals [1]. For industrial and laboratory procurement, ensuring high enantiomeric excess (ee) is critical, as any racemic contamination directly degrades downstream stereoselectivity, optical properties, and chiral recognition capabilities [2].
Substituting (S)-(+)-2-butanol with racemic 2-butanol (CAS 78-92-2) or structural analogs like isobutanol fundamentally compromises stereospecific processes. In the synthesis of chiral vinyl monomers or asymmetric perylene diimides (PDIs), the racemate yields achiral or mixed-helicity products, completely negating the desired supramolecular chirality or photoconductive properties. Furthermore, in analytical chemistry and biocatalysis, the exact (S)-configuration is required as a precise chiral probe or enzymatic standard; using the (R)-enantiomer or a racemate leads to failed chiral recognition assays and inaccurate kinetic resolution benchmarking [1].
The optical purity of (S)-(+)-2-butanol is quantitatively verified through its specific rotation, a critical procurement metric. Pure (S)-(+)-2-butanol exhibits a specific rotation of +13.52° (at the standard sodium D line), whereas racemic 2-butanol exhibits 0° due to exact optical cancellation. Advanced polarimetry at 532 nm further confirms a specific rotation of +17.7° mL g–1 dm–1 for the (S)-enantiomer compared to -16.5° for the (R)-enantiomer [1].
| Evidence Dimension | Specific rotation (optical activity) |
| Target Compound Data | +13.52° (Standard) / +17.7° (at 532 nm) |
| Comparator Or Baseline | Racemic 2-butanol (0°) and (R)-(-)-2-butanol (-16.5° at 532 nm) |
| Quantified Difference | Absolute divergence from 0° baseline, confirming high enantiomeric excess |
| Conditions | Polarimetry at standard conditions and 532 nm |
Validating the specific rotation ensures the absence of the (R)-enantiomer, which is mandatory before deploying the compound in sensitive asymmetric syntheses.
(S)-(+)-2-butanol serves as a highly discriminative chiral probe for evaluating the enantioselectivity of advanced separation materials. In gas-phase quartz crystal microbalance (QCM) studies using (R, Δ)-chiral porous films, the adsorption capacity for (S)-(+)-2-butanol was ~1.81 μg/cm², compared to only ~1.11 μg/cm² for (R)-(-)-2-butanol [1]. This significant differential highlights the compound's utility in validating the chiral recognition capabilities of newly synthesized metal-organic frameworks.
| Evidence Dimension | Mass uptake / Adsorption capacity |
| Target Compound Data | ~1.81 μg/cm² ((S)-enantiomer) |
| Comparator Or Baseline | ~1.11 μg/cm² ((R)-enantiomer) |
| Quantified Difference | 63% higher adsorption uptake for the (S)-enantiomer in the specific chiral framework |
| Conditions | Gas phase QCM technique on (R, Δ)-CPM films |
For materials scientists developing chiral separation media, procuring the exact (S)-enantiomer is necessary to accurately benchmark enantioselective binding affinities.
The stereocenter of (S)-(+)-2-butanol is strictly required when synthesizing bulky chiral vinyl monomers and asymmetric perylene diimides (PDIs). When the pure (S)-enantiomer is used as a precursor, the resulting PDIs self-assemble into one-handed nanotubes exhibiting specific photoconductive and circularly polarized luminescence properties . Utilizing racemic 2-butanol in these pathways results in a statistical mixture of stereocenters, entirely failing to induce the excess screw sense required for functional helical polymers.
| Evidence Dimension | Supramolecular helicity and self-assembly |
| Target Compound Data | Yields one-handed helical nanotubes and excess screw sense |
| Comparator Or Baseline | Racemic 2-butanol (yields achiral or mixed-helicity assemblies) |
| Quantified Difference | Binary transition from achiral bulk material to highly ordered chiral nanostructures |
| Conditions | Polymerization of chiral vinyl monomers and PDI self-assembly |
Procurement of the enantiopure (S)-form is non-negotiable for manufacturing advanced optoelectronic materials that rely on macroscopic chirality.
(S)-(+)-2-butanol is a critical reference standard in the development of biocatalytic deracemization processes. In oxidative racemate resolution using specific oxidoreductases, the (R)-enantiomer is selectively oxidized to 2-butanone, leaving the (S)-enantiomer intact. High-performance enzymatic systems are benchmarked by their ability to yield (S)-(+)-2-butanol at >90% to >99% enantiomeric excess (ee) [1]. Procuring certified (S)-(+)-2-butanol allows laboratories to accurately calibrate chiral GC/HPLC instruments to quantify the success of these biocatalytic transformations [2].
| Evidence Dimension | Enantiomeric excess (ee) in biocatalytic yield |
| Target Compound Data | >90% to >99% ee ((S)-enantiomer retained) |
| Comparator Or Baseline | Starting racemic mixture (50% S / 50% R) |
| Quantified Difference | Near-complete isolation of the (S)-enantiomer from the racemate |
| Conditions | Oxidative resolution using oxidoreductase and redox cofactors |
Reliable access to the pure (S)-enantiomer is essential for analytical calibration when engineering or scaling up enzymatic kinetic resolution workflows.
Used as a precise chiral building block to synthesize asymmetric perylene diimides (PDIs) that self-assemble into one-handed, photoconductive nanotubes.
Applied as a standardized chiral probe molecule in QCM and HPLC assays to validate the enantiomeric recognition of novel metal-organic frameworks and chiral porous materials (CPMs) [1].
Serves as the analytical reference standard for quantifying enantiomeric excess (ee) in enzymatic deracemization and kinetic resolution processes involving lipases and oxidoreductases [2].
Utilized as an optically active solvent environment to study the excited-state proton transfer of photoacids, requiring the strict absence of the (R)-enantiomer to maintain a uniform chiral field .
Flammable;Irritant